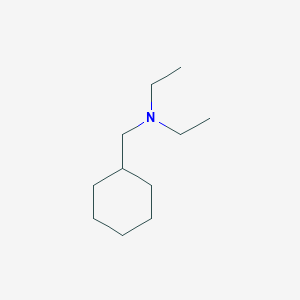

(Cyclohexylmethyl)diethylamine

説明

Contextualization within Tertiary Amine Chemistry

Tertiary amines are a class of organic compounds characterized by a nitrogen atom bonded to three alkyl or aryl groups. fiveable.me This structural feature, which results in a trigonal planar geometry, imparts specific chemical properties. fiveable.me The lone pair of electrons on the nitrogen atom makes tertiary amines nucleophilic, allowing them to participate in a variety of organic reactions. fiveable.me However, the steric hindrance caused by the three organic substituents generally renders them less basic compared to primary and secondary amines. fiveable.me Tertiary amines are integral to numerous chemical processes and are found in a vast array of natural products and synthetic molecules, including many pharmaceuticals. fiveable.mesioc-journal.cn Their applications in organic synthesis are diverse, often serving as catalysts or as building blocks for more complex molecular architectures. fiveable.me

Overview of Current Research Trajectories for N-(Cyclohexylmethyl)-N-ethylethanamine

Current research on N-(Cyclohexylmethyl)-N-ethylethanamine and related tertiary amines is multifaceted. One significant area of investigation is their synthesis. For example, research has been conducted on the synthesis of various tertiary amines through methods like the reaction of a secondary amine with an appropriate halide or through reductive amination processes. ijpsr.comgoogle.com Another research trajectory focuses on their application as reagents or catalysts in organic synthesis. The nucleophilic nature of tertiary amines makes them suitable for a range of chemical transformations. fiveable.me Furthermore, there is ongoing interest in the synthesis of novel compounds where N-(Cyclohexylmethyl)-N-ethylethanamine could serve as a precursor or an intermediate. chemsrc.com

Defined Research Objectives and Scope of Investigation

The primary objective of this article is to provide a comprehensive overview of the chemical compound N-(Cyclohexylmethyl)-N-ethylethanamine based on available scientific literature. The scope is strictly limited to its chemical synthesis, properties, and applications in a research context. This investigation will not include any information regarding dosage, administration, or adverse safety effects. The focus will remain solely on the chemical and scientific aspects of the compound.

Detailed Research Findings

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(cyclohexylmethyl)-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-3-12(4-2)10-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXOWIRFHZAWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466451 | |

| Record name | N-(Cyclohexylmethyl)-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90150-05-3 | |

| Record name | N-(Cyclohexylmethyl)-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Elucidation of N Cyclohexylmethyl N Ethylethanamine

The synthesis of N-(Cyclohexylmethyl)-N-ethylethanamine can be approached through several established methods in organic chemistry. One common strategy involves the reaction of diethylamine (B46881) with a suitable cyclohexylmethyl halide, such as (bromomethyl)cyclohexane (B57075). chemsrc.com This nucleophilic substitution reaction leads to the formation of the desired tertiary amine.

Another synthetic route is the reductive amination of cyclohexanecarboxaldehyde (B41370) with diethylamine. This two-step, one-pot reaction first involves the formation of an intermediate enamine or iminium ion, which is then reduced to the final amine product. This method is a versatile approach for the synthesis of a wide range of amines. google.com

A specific, high-yield synthesis has been reported involving the hydroboration of N,N-diethylcyclohexanecarboxamide. chemicalbook.com In this procedure, the amide is treated with a borane (B79455) reagent, such as pinacolborane, at an elevated temperature, leading to the reduction of the carbonyl group to a methylene (B1212753) group, thus forming the tertiary amine. chemicalbook.com

Table 1: Synthesis Methods for N-(Cyclohexylmethyl)-N-ethylethanamine

| Starting Materials | Reagents | Reaction Type | Key Features | Reference |

| Diethylamine, (Bromomethyl)cyclohexane | Base | Nucleophilic Substitution | Direct alkylation of the secondary amine. | chemsrc.com |

| Cyclohexanecarboxaldehyde, Diethylamine | Reducing Agent (e.g., NaBH₃CN) | Reductive Amination | Forms an intermediate iminium ion. | google.com |

| N,N-diethylcyclohexanecarboxamide | Pinacolborane | Hydroboration-Reduction | High yield and chemoselective. | chemicalbook.com |

Advanced Spectroscopic Characterization and Analytical Techniques for N Cyclohexylmethyl N Ethylethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(Cyclohexylmethyl)-N-ethylethanamine. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR spectra, the precise arrangement of atoms and their electronic environments can be mapped.

The ¹H NMR spectrum of N-(Cyclohexylmethyl)-N-ethylethanamine provides crucial information regarding the number of different types of protons and their neighboring environments. The signals corresponding to the protons of the ethyl and cyclohexylmethyl groups are expected in distinct regions of the spectrum.

The protons on the carbons adjacent to the nitrogen atom (the methylene (B1212753) protons of the ethyl groups and the methylene bridge) are deshielded due to the electron-withdrawing effect of the nitrogen. openstax.org Consequently, they appear at a lower field (higher chemical shift) compared to other aliphatic protons. The ethyl group's methylene protons typically present as a quartet, coupled to the methyl protons, which in turn appear as a triplet. The protons of the cyclohexyl ring will exhibit complex multiplets in the upfield region of the spectrum.

Predicted ¹H NMR Data for (Cyclohexylmethyl)diethylamine:

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| CH₃ (Ethyl) | ~1.0 | Triplet | 6H |

| CH₂ (Ethyl) | ~2.5 | Quartet | 4H |

| CH₂ (Methylene bridge) | ~2.3 | Doublet | 2H |

| CH (Cyclohexyl) | ~1.5-1.8 | Multiplet | 1H |

| CH₂ (Cyclohexyl) | ~0.8-1.7 | Multiplets | 10H |

Note: These are predicted values based on the analysis of structurally similar compounds. The actual experimental values may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in N-(Cyclohexylmethyl)-N-ethylethanamine gives rise to a distinct signal. Similar to proton NMR, carbons attached to the nitrogen atom are deshielded and resonate at a lower field. openstax.org

The spectrum would be expected to show signals for the two distinct carbons of the ethyl groups, the methylene bridge carbon, and the carbons of the cyclohexyl ring. The chemical shifts provide evidence for the connectivity of the molecule.

Predicted ¹³C NMR Data for this compound:

| Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (Ethyl) | ~12 |

| CH₂ (Ethyl) | ~47 |

| CH₂ (Methylene bridge) | ~60 |

| CH (Cyclohexyl, C1') | ~38 |

| CH₂ (Cyclohexyl, C2'/C6') | ~31 |

| CH₂ (Cyclohexyl, C3'/C5') | ~26 |

| CH₂ (Cyclohexyl, C4') | ~27 |

Note: These are predicted values based on the analysis of structurally similar compounds. The actual experimental values may vary.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. youtube.comsdsu.edu For N-(Cyclohexylmethyl)-N-ethylethanamine, COSY would show correlations between the methyl and methylene protons of the ethyl groups. It would also map out the intricate coupling network within the cyclohexyl ring and the coupling between the methylene bridge protons and the adjacent cyclohexyl methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). github.ioustc.edu.cn It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal predicted around 2.5 ppm would show a cross-peak with the carbon signal around 47 ppm, confirming their direct bond in the ethyl groups.

N-(Cyclohexylmethyl)-N-ethylethanamine is a flexible molecule, and its conformational dynamics can be investigated using dynamic NMR (DNMR) spectroscopy. numberanalytics.comucl.ac.uk This technique involves recording NMR spectra at various temperatures.

At room temperature, the rotation around the C-N bonds and the ring inversion of the cyclohexane (B81311) moiety are typically fast on the NMR timescale, resulting in averaged signals. ucl.ac.uk However, at lower temperatures, these processes can be slowed down. This may lead to the broadening and eventual splitting of NMR signals as different conformers become distinct on the NMR timescale. libretexts.org Such studies can provide valuable information on the energy barriers associated with these conformational changes. For instance, the pyramidal inversion at the nitrogen atom and the rotation of the ethyl groups could potentially be studied using this method.

Vibrational Spectroscopy Applications in Molecular Fingerprinting

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, serves as a rapid and effective method for identifying the functional groups present in a molecule, providing a "molecular fingerprint". quora.com

The IR spectrum of N-(Cyclohexylmethyl)-N-ethylethanamine is characterized by the vibrational modes of its constituent bonds. As a tertiary amine, it will lack the characteristic N-H stretching bands seen in primary and secondary amines in the 3300-3500 cm⁻¹ region. openstax.orglibretexts.org

The most prominent features in its IR spectrum would be the C-H stretching and bending vibrations from the alkyl groups. The C-N stretching vibration of a tertiary amine is also a key diagnostic feature, although it can sometimes be weak and appear in a crowded region of the spectrum.

Characteristic IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (Aliphatic) | 2850-2960 | Strong |

| C-H bend (CH₂ and CH₃) | 1350-1470 | Medium |

| C-N stretch (Tertiary amine) | 1000-1250 | Medium to Weak |

These absorption bands collectively contribute to the unique infrared spectrum of N-(Cyclohexylmethyl)-N-ethylethanamine, which can be used for its identification and to assess its purity.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy serves as a powerful non-destructive analytical tool, offering detailed information about the chemical structure and molecular vibrations of a substance. euagenda.eu It is based on the inelastic scattering of monochromatic light, providing a "chemical fingerprint" of the molecule. euagenda.eu

For N-(Cyclohexylmethyl)-N-ethylethanamine, the Raman spectrum would be characterized by specific bands corresponding to the vibrational modes of its constituent functional groups. Key expected vibrational modes include:

C-H Stretching: Vibrations of the C-H bonds within the cyclohexane ring and the ethyl groups.

C-C Stretching: Vibrations of the carbon-carbon bonds in the cyclohexane ring and the ethyl chains.

C-N Stretching: Vibrations of the carbon-nitrogen bonds connecting the cyclohexylmethyl and diethyl groups to the nitrogen atom.

CH2 and CH3 Deformation Modes: Bending and scissoring vibrations of the methylene and methyl groups.

Table 1: Expected Raman Vibrational Modes for N-(Cyclohexylmethyl)-N-ethylethanamine

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Functional Group |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Cyclohexane, Ethyl groups |

| C-N Stretching (Tertiary Amine) | 1000 - 1250 | Diethylamino group |

| C-C Stretching | 800 - 1200 | Cyclohexane ring, Ethyl chains |

| CH₂ Bending (Scissoring) | 1440 - 1480 | Cyclohexane, Ethyl groups |

| CH₃ Bending (Asymmetrical) | ~1460 | Ethyl groups |

| CH₃ Bending (Symmetrical) | ~1380 | Ethyl groups |

Note: The exact positions of the Raman bands can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments. nist.gov

The molecular formula of N-(Cyclohexylmethyl)-N-ethylethanamine is C₁₁H₂₃N, with a calculated molecular weight of approximately 169.31 g/mol . chemsrc.com Upon ionization in a mass spectrometer, the molecule will form a molecular ion ([M]⁺) and undergo characteristic fragmentation, providing a unique mass spectrum that acts as a fingerprint for the compound.

Common fragmentation pathways for tertiary amines like N-(Cyclohexylmethyl)-N-ethylethanamine involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This would lead to the formation of stable iminium ions. For example, the loss of an ethyl radical (•CH₂CH₃) would result in a fragment ion with a specific m/z value. Another likely fragmentation is the loss of the cyclohexylmethyl group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass of a molecule with very high accuracy, typically to four decimal places or better. innovareacademics.in This high precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. measurlabs.comnih.gov

For N-(Cyclohexylmethyl)-N-ethylethanamine (C₁₁H₂₃N), HRMS would be able to determine its exact mass, which is 169.18300 Da. chemsrc.com This level of accuracy is crucial for confirming the molecular formula and identifying the compound with a high degree of confidence, especially in complex mixtures. innovareacademics.innih.gov HRMS is particularly valuable in pharmaceutical analysis and for the identification of novel psychoactive substances. scispace.comresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. nih.govresearchgate.net In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules ([M+H]⁺) in the positive ion mode.

For N-(Cyclohexylmethyl)-N-ethylethanamine, which is a tertiary amine and thus basic, ESI in the positive ion mode would be the preferred method. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule at an m/z value of approximately 170.1908 (C₁₁H₂₄N⁺). The choice of solvent is critical in ESI-MS, with polar solvents like methanol (B129727) and acetonitrile (B52724) being commonly used. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.eduthermofisher.com It is an ideal method for the analysis of volatile and semi-volatile compounds. thermofisher.com In GC-MS, a sample mixture is first separated into its individual components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and detected. etamu.edu

The analysis of N-(Cyclohexylmethyl)-N-ethylethanamine by GC-MS would involve its injection into the GC, where it would be separated from any impurities or other components in a mixture based on its boiling point and interaction with the column's stationary phase. The retention time, the time it takes for the compound to elude from the column, is a characteristic property that can aid in its identification. etamu.edu Following separation, the compound would be introduced into the mass spectrometer, typically using a hard ionization technique like electron ionization (EI), which would generate a characteristic fragmentation pattern for structural elucidation and library matching. nist.gov GC-MS is widely used in forensic science, environmental analysis, and for determining the purity of organic compounds. nist.gov

Table 2: Summary of Mass Spectrometry Techniques for N-(Cyclohexylmethyl)-N-ethylethanamine

| Technique | Ionization Method | Information Obtained | Primary Application |

| Mass Spectrometry (General) | Various (e.g., EI, CI) | Molecular weight, Fragmentation pattern | Structural elucidation, Identification |

| High-Resolution MS (HRMS) | Soft ionization (e.g., ESI) | Exact mass, Elemental composition | Unambiguous formula determination |

| Electrospray Ionization MS (ESI-MS) | Electrospray Ionization (soft) | Molecular weight of polar compounds | Analysis of non-volatile or thermally labile compounds |

| Gas Chromatography-MS (GC-MS) | Electron Ionization (hard) | Separation of mixtures, Retention time, Fragmentation pattern | Analysis of volatile mixtures, Purity assessment |

Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture and for determining the purity and concentration of a substance.

High-Performance Liquid Chromatography (HPLC) for Purity and Diastereoselectivity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to separate, identify, and quantify components in a mixture. researchgate.net It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. researchgate.net

For N-(Cyclohexylmethyl)-N-ethylethanamine, HPLC would be a suitable method for assessing its purity. By using an appropriate column and mobile phase, it is possible to separate the target compound from any starting materials, by-products, or degradation products. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis.

Furthermore, if the synthesis of N-(Cyclohexylmethyl)-N-ethylethanamine could potentially lead to the formation of diastereomers (for instance, if the cyclohexane ring were substituted), chiral HPLC could be employed to separate and quantify these stereoisomers. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition (e.g., a mixture of acetonitrile and water with a modifying agent like an acid or buffer) would be critical for achieving optimal separation. science.gov

Gas-Liquid Chromatography (GLC) for Reaction Monitoring

Gas-Liquid Chromatography (GLC), a subset of gas chromatography (GC), is a powerful technique for monitoring the progress of chemical reactions that produce N-(cyclohexylmethyl)-N-ethylethanamine. inflibnet.ac.inlibretexts.org In GLC, the sample is vaporized and carried by a gaseous mobile phase through a column containing a liquid stationary phase coated on a solid support. inflibnet.ac.inlibretexts.org The separation is based on the differential partitioning of components between the gas and liquid phases. inflibnet.ac.in

The synthesis of tertiary amines like N-(cyclohexylmethyl)-N-ethylethanamine can be tracked by periodically taking aliquots from the reaction mixture and analyzing them via GLC. clockss.org This allows for the determination of the consumption of starting materials, such as (bromomethyl)cyclohexane (B57075) and diethylamine (B46881), and the formation of the final product.

Key parameters for a successful GLC analysis include the choice of column, temperature programming, and detector type. For amines, which are polar and can exhibit peak tailing on standard non-polar columns, a column with a stationary phase of intermediate polarity, such as a DB-624, is often effective. eurasianjournals.comresearchgate.net A flame ionization detector (FID) is commonly used for the analysis of organic compounds like tertiary amines due to its high sensitivity and broad linear range. libretexts.orgeurasianjournals.com

A hypothetical GLC method for monitoring the synthesis of N-(cyclohexylmethyl)-N-ethylethanamine is outlined in the table below. The retention times would allow for the clear differentiation of reactants, intermediates, and the final product, providing a quantitative measure of reaction conversion over time.

Table 1: Illustrative GLC Parameters for Reaction Monitoring

| Parameter | Value/Description |

| Column | DB-624 (or equivalent), 30 m x 0.53 mm ID, 3 µm film thickness eurasianjournals.com |

| Carrier Gas | Nitrogen or Helium libretexts.org |

| Injector Temperature | 220 °C researchgate.net |

| Detector (FID) Temp | 250 °C researchgate.net |

| Oven Program | Initial 80°C, ramp to 200°C at 10°C/min, hold for 5 min |

| Sample Preparation | Aliquot diluted in a suitable solvent (e.g., dichloromethane) |

Emerging Analytical Technologies and Method Development

As chemical analysis evolves, new technologies are being integrated to enhance the speed, accuracy, and level of detail obtainable for compounds like N-(cyclohexylmethyl)-N-ethylethanamine.

Integration of Artificial Intelligence and Machine Learning in Spectroscopic Analysis

For N-(cyclohexylmethyl)-N-ethylethanamine, AI can be applied in several ways:

Structure Elucidation: Deep learning models, particularly convolutional neural networks (CNNs), can be trained on vast libraries of infrared (IR) or nuclear magnetic resonance (NMR) spectra to predict a molecule's structure directly from its spectrum. spectroscopyonline.comresearchgate.net This approach could rapidly confirm the identity of N-(cyclohexylmethyl)-N-ethylethanamine from raw analytical data.

Reaction Monitoring: AI algorithms can analyze real-time data from spectroscopic probes (e.g., in-situ IR) during a synthesis, predicting reaction yield and identifying the formation of byproducts with greater speed and accuracy than traditional methods. arxiv.org

Property Prediction: ML models can correlate spectral features with chemical properties. mi-6.co.jp For instance, an ML model could be trained to predict physical properties or reactivity of N-(cyclohexylmethyl)-N-ethylethanamine and related compounds based on their spectroscopic signatures.

The integration of AI promises to automate and enhance the analysis of spectroscopic data, reducing the reliance on manual interpretation and enabling more efficient chemical research and quality control. arxiv.orgresearchgate.net

Strategies for Distinguishing Positional Isomers and Enantiomers

Positional Isomers: N-(cyclohexylmethyl)-N-ethylethanamine has several potential positional isomers, where the atoms are connected in a different order. A common isomer would be N,N-diethylcyclohexylamine, where the diethylamino group is attached directly to the cyclohexane ring rather than to a methyl group substituent. Distinguishing between these isomers is critical as they will have different physical and chemical properties.

Gas chromatography-mass spectrometry (GC-MS) is a primary tool for this purpose. While the isomers may have very similar retention times in the GC, their mass spectra, produced by electron ionization (EI), will show distinct fragmentation patterns. nih.govresearchgate.net

N-(cyclohexylmethyl)-N-ethylethanamine: A prominent fragmentation pathway would involve the loss of a cyclohexyl radical or cleavage at the C-N bond, leading to characteristic ions.

N,N-diethylcyclohexylamine: This isomer would likely show a significant fragment from the loss of an ethyl group.

Advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and HMQC (Heteronuclear Multiple Quantum Coherence) can also provide definitive structural assignments by showing correlations between protons and carbons, confirming the connectivity of the cyclohexylmethyl group to the nitrogen atom. scielo.brscielo.br

Table 2: Analytical Techniques for Differentiating Positional Isomers

| Technique | Principle of Differentiation |

| GC-MS | Differences in mass spectral fragmentation patterns. nih.govresearchgate.net |

| Tandem MS (MS/MS) | Unique product ion spectra from the fragmentation of a selected precursor ion. researchgate.net |

| NMR (¹H, ¹³C, HMBC) | Different chemical shifts and through-bond correlations confirming atomic connectivity. scielo.brrsc.org |

| GC-IR | Unique solid-phase infrared spectra for each isomer, providing a distinct molecular fingerprint. labmanager.com |

Enantiomers: The specific molecule N-(cyclohexylmethyl)-N-ethylethanamine is achiral and therefore does not have enantiomers. However, if the cyclohexane ring were substituted in a way that creates a chiral center, or if one of the ethyl groups on the nitrogen were different, enantiomers would exist. Distinguishing these non-superimposable mirror images would require chiral analytical methods. Chiral chromatography, using either a chiral stationary phase (CSP) in GC or HPLC, is the standard approach for separating and quantifying enantiomers.

Mechanistic Studies and Reaction Pathways of N Cyclohexylmethyl N Ethylethanamine Transformations

Investigation of Reaction Kinetics and Rate-Determining Steps

The kinetics of reactions involving N-(Cyclohexylmethyl)-N-ethylethanamine are crucial for understanding and optimizing synthetic processes. Studies on analogous amine reactions, such as the Mannich reaction, show that the rate can be influenced by factors like temperature, pH, and the concentration of reactants like formaldehyde (B43269). researchgate.net In catalytic systems, the reaction rate is often dependent on the efficiency of the catalyst and potential deactivation pathways.

A rate study of the Mannich reaction involving various amines, including diethylamine (B46881), demonstrated that the reaction progress and rate constants could be meticulously followed using HPLC analysis. researchgate.net Such methodologies are applicable to determine the kinetic parameters for transformations of N-(Cyclohexylmethyl)-N-ethylethanamine.

Table 1: Factors Influencing Reaction Rates of Amine Transformations

| Factor | Influence on Reaction Kinetics | Relevant Context |

|---|---|---|

| Temperature | Generally increases reaction rates. | Mannich Reaction researchgate.net |

| pH | Affects the protonation state of the amine, influencing its nucleophilicity. | Mannich Reaction researchgate.net |

| Reactant Concentration | Directly impacts the rate according to the reaction's order. | Mannich Reaction researchgate.net |

| Catalyst Deactivation | Can become the rate-limiting factor in catalytic cycles. | Ziegler-Natta Polymerization mdpi.comresearchgate.net |

Elucidation of Specific Nucleophilic Reaction Mechanisms involving the Tertiary Amine Functionality

The tertiary amine functionality in N-(Cyclohexylmethyl)-N-ethylethanamine, characterized by the nitrogen atom's lone pair of electrons, defines its role as a nucleophile. This electronic feature enables it to attack electron-deficient centers, initiating a variety of chemical transformations.

A fundamental mechanism involves the nucleophilic attack of the amine's nitrogen on a carbonyl carbon. egyankosh.ac.in For example, in the synthesis of amides from acyl halides, the nitrogen atom attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the halide ion yields the amide product. Although N-(Cyclohexylmethyl)-N-ethylethanamine is a tertiary amine and cannot form a stable amide itself without loss of an ethyl group, it can act as a non-nucleophilic base or, in some cases, participate in reactions where it is an intermediate.

In other contexts, such as the formation of Mannich bases, the diethylamine precursor reacts with formaldehyde to form an Eschenmoser-like salt. This iminium ion is a potent electrophile that then reacts with a nucleophile, such as a phenol. researchgate.net The tertiary amine N-(Cyclohexylmethyl)-N-ethylethanamine can also function as a base catalyst in various reactions, facilitating transformations by deprotonating substrates to generate more potent nucleophiles.

Analysis of Catalytic Cycles and Ligand Effects in Amine Synthesis and Reactivity

The synthesis and subsequent reactions of N-(Cyclohexylmethyl)-N-ethylethanamine are often mediated by transition metal catalysts. The efficiency and selectivity of these catalytic processes are heavily dependent on the nature of the ligands coordinated to the metal center.

Synthesis via Catalytic Amination: The formation of N-(Cyclohexylmethyl)-N-ethylethanamine can be achieved through the reductive amination of cyclohexanecarboxaldehyde (B41370) or cyclohexylmethanol with diethylamine. This process typically employs catalysts containing metals like copper, nickel, and cobalt supported on materials such as zirconium oxide. google.com The catalytic cycle involves the initial formation of an enamine or iminium ion intermediate, followed by hydrogenation.

Ligand Effects in Cross-Coupling Reactions: In cross-coupling reactions where N-(Cyclohexylmethyl)-N-ethylethanamine or its derivatives might be substrates or products, ligands play a critical role. For instance, in palladium-catalyzed C-N bond formation, bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of reductive elimination, which is often the product-forming step. organic-chemistry.org The choice of ligand can dramatically affect reaction outcomes, with some ligands promoting desired stereochemistry or preventing side reactions. researchgate.net In gold-catalyzed reactions, ligands influence the electronic activation of substrates, protodeauration, and the stability of the active catalyst. nih.gov The steric and electronic properties of ligands like di-tBuXPhos have been shown to be crucial for the efficient coupling of aryl halides with phenols, a principle that extends to C-N couplings. organic-chemistry.org

Table 2: Influence of Ligands on Catalytic Reactions

| Ligand Type | Effect on Catalysis | Example Reaction |

|---|---|---|

| Bulky, Electron-Rich Phosphines | Promote oxidative addition and reductive elimination; enhance catalyst stability. | Pd-catalyzed Cross-Coupling organic-chemistry.org |

| Chiral Ligands (e.g., DIOP, BINAP) | Induce enantioselectivity in asymmetric synthesis. | Asymmetric Hydrogenation scholaris.ca |

| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors that form stable complexes, useful in various catalytic cycles. | Ruthenium-catalyzed Reactions arabjchem.org |

Probing Intermediate Species and Transition State Structures

Understanding the transient species formed during a reaction is key to unraveling its mechanism. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for probing the structures and energies of intermediates and transition states (TS) that are often too fleeting to be observed experimentally.

In reactions involving amines like diethylamine with organometallic compounds such as triethylaluminum (B1256330) (TEAL), a stable complex (TEAL·DEA) is formed. mdpi.com DFT calculations have been used to map the entire reaction pathway for the formation of this complex, identifying the transition state structure and calculating the activation energy barrier. mdpi.comresearchgate.net The calculations revealed that the activation barrier for the formation of the TEAL·DEA complex is significantly high, while the barrier for the analogous dimethylamine (B145610) (DMA) complex is much lower. mdpi.com This difference is attributed to steric hindrance and the electronic properties of the amines.

The geometry of the transition state provides insight into the reaction mechanism. For the TEAL·amine interaction, the TS involves the partial formation of an Al-N bond and the breaking of an Al-C bond. mdpi.comresearchgate.net The stability of this transition state, influenced by factors like solvent and ligand structure, directly impacts the reaction rate. libretexts.org182.160.97

Table 3: Calculated Energies for TEAL-Amine Interactions

| Parameter | TEAL + DMA | TEAL + DEA |

|---|---|---|

| Activation Energy (Ea+) | 27 kcal/mol | >120 kcal/mol |

| Reaction Energy (ΔG) | Negative | Not specified |

These computational findings show that the formation of the TEAL·DMA complex is kinetically and thermodynamically more favorable than the TEAL·DEA complex, explaining the more potent inhibitory effect of dimethylamine in certain polymerization reactions despite its lower concentration. mdpi.com Similar principles apply to the interactions of N-(Cyclohexylmethyl)-N-ethylethanamine in catalytic systems.

Structure-Activity Relationship (SAR) Insights Guiding Compound Design

Structure-Activity Relationship (SAR) studies are essential for medicinal chemistry and materials science, providing insights into how a molecule's chemical structure correlates with its biological activity or chemical properties. For N-(Cyclohexylmethyl)-N-ethylethanamine, SAR would involve systematically modifying its three main components: the cyclohexyl ring, the methyl bridge, and the diethylamino group, to observe the effect on a desired property.

SAR studies on related compounds provide a framework for predicting the effects of such modifications.

Amine Substituent: In a series of pyrimidine-4-carboxamide (B1289416) inhibitors, replacing a morpholine (B109124) group with a dimethylamine group increased activity two-fold. nih.govresearchgate.net Further modification to a pyrrolidine (B122466) group led to an almost four-fold increase in potency, suggesting that the size, basicity, and polarity of the amine substituent are critical. nih.govresearchgate.net

Cyclic Moiety: The replacement of a benzyl (B1604629) group with its cyclohexyl analogue can have a marginal or significant effect depending on the specific molecular scaffold and its target interaction. acs.org Conformational restriction by using cyclic structures can improve activity by reducing the number of rotatable bonds and locking the molecule into a more favorable binding conformation. nih.gov

Hydrophobicity: The lipophilicity of the molecule, often quantified by cLogP, is another crucial parameter. Modifications that increase potency without a significant penalty in lipophilicity are generally sought after to maintain drug-like properties. nih.govresearchgate.net For instance, introducing a hydroxyl group can decrease lipophilicity while sometimes maintaining or even improving potency. nih.gov

These principles guide the rational design of new compounds based on the N-(Cyclohexylmethyl)-N-ethylethanamine scaffold for specific applications, allowing for the optimization of properties like catalytic efficiency, binding affinity, or reaction selectivity.

Computational Chemistry Investigations of N Cyclohexylmethyl N Ethylethanamine

Molecular Modeling and Simulation Techniques for Structural and Conformational Analysis

Molecular modeling and simulation serve as a computational microscope to explore the dynamic nature of molecules. For a flexible molecule like N-(Cyclohexylmethyl)-N-ethylethanamine, these techniques are indispensable for characterizing its conformational landscape.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's laws of motion for a system of interacting particles, MD simulations can reveal the conformational flexibility and dynamic behavior of N-(Cyclohexylmethyl)-N-ethylethanamine in various environments.

A typical MD simulation of this compound would involve placing the molecule in a simulated solvent box, often water or a non-polar solvent, to mimic experimental conditions. The simulation would then track the trajectory of each atom over a period of nanoseconds or even microseconds. Analysis of these trajectories can provide information on bond vibrations, angle bending, and torsional rotations, highlighting the most flexible parts of the molecule, such as the ethyl groups and the cyclohexylmethyl moiety. This approach is routinely used to explore conformational changes in molecules. nih.gov

Interactive Table: Hypothetical Dihedral Angle Distribution from MD Simulation

This table illustrates a hypothetical distribution of a key dihedral angle in N-(Cyclohexylmethyl)-N-ethylethanamine, which could be obtained from an MD simulation, indicating the most populated conformational states.

| Dihedral Angle (Degrees) | Population (%) |

| -180 to -120 | 15 |

| -120 to -60 | 35 |

| -60 to 0 | 10 |

| 0 to 60 | 10 |

| 60 to 120 | 25 |

| 120 to 180 | 5 |

This data is illustrative and represents the type of output from an MD simulation.

Due to the presence of multiple rotatable bonds, N-(Cyclohexylmethyl)-N-ethylethanamine can exist in numerous conformations. Conformational searching is a computational technique used to identify the various low-energy structures a molecule can adopt. uci.edu This is often achieved through methods like systematic grid searches or stochastic methods such as Monte Carlo simulations. uci.edu

Once a set of potential conformations is generated, energy minimization is employed to find the nearest local energy minimum on the potential energy surface for each starting geometry. ijcsit.comresearchgate.net This process refines the structures and calculates their relative stabilities. The goal is to identify the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature. researchgate.net

Quantum Chemistry Calculations for Electronic Structure and Reactivity

Quantum chemistry calculations provide a deeper understanding of the electronic properties of N-(Cyclohexylmethyl)-N-ethylethanamine, which are crucial for predicting its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govarxiv.org For N-(Cyclohexylmethyl)-N-ethylethanamine, DFT calculations are instrumental in obtaining highly accurate optimized geometries and relative energies of its various conformers. mdpi.com A common approach involves using a functional, such as B3LYP, paired with a suitable basis set, like 6-31G(d), to perform the calculations. fu-berlin.de

The results from DFT calculations can be used to construct a detailed potential energy surface, providing insights into the energy barriers between different conformations and confirming the stability of the structures identified through conformational searching.

Interactive Table: Hypothetical DFT-Calculated Relative Energies of N-(Cyclohexylmethyl)-N-ethylethanamine Conformers

This table presents hypothetical relative energies for different conformers of N-(Cyclohexylmethyl)-N-ethylethanamine as would be calculated by DFT.

| Conformer | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 0.00 |

| 2 | 1.25 |

| 3 | 2.50 |

| 4 | 3.75 |

This data is for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. arxiv.orgaip.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can provide a theoretical UV-Vis spectrum for N-(Cyclohexylmethyl)-N-ethylethanamine. acs.org

These calculations can help identify the nature of electronic transitions, such as n → σ* or Rydberg transitions, which are common in aliphatic amines. The predicted spectrum can be compared with experimental data to validate the computational model. researchgate.net

Interactive Table: Hypothetical TD-DFT Predicted Electronic Transitions for N-(Cyclohexylmethyl)-N-ethylethanamine

This table shows a hypothetical output from a TD-DFT calculation, detailing the predicted electronic transitions.

| Transition | Excitation Energy (eV) | Oscillator Strength |

| S0 → S1 | 5.80 | 0.001 |

| S0 → S2 | 6.25 | 0.015 |

| S0 → S3 | 6.50 | 0.005 |

This data is for illustrative purposes.

The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating nuclear magnetic resonance (NMR) chemical shifts using quantum chemistry. rsc.org When combined with DFT, the GIAO method can provide highly accurate predictions of ¹H and ¹³C NMR spectra. acs.orgunifr.ch

For N-(Cyclohexylmethyl)-N-ethylethanamine, GIAO calculations would be performed on the optimized geometries of the most stable conformers. The calculated chemical shifts can then be compared to experimental NMR data to aid in the assignment of peaks and to confirm the solution-state structure of the molecule. conicet.gov.arresearchgate.net

Interactive Table: Hypothetical GIAO-DFT Predicted vs. Experimental ¹³C NMR Chemical Shifts for N-(Cyclohexylmethyl)-N-ethylethanamine

This table provides a hypothetical comparison of predicted and experimental ¹³C NMR chemical shifts.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (CH₂) | 55.2 | 54.8 |

| C2 (CH₂) | 48.5 | 48.1 |

| C3 (CH₃) | 12.1 | 11.8 |

| C4 (Cyclohexyl CH) | 38.9 | 38.5 |

| C5 (Cyclohexyl CH₂) | 31.5 | 31.2 |

| C6 (Cyclohexyl CH₂) | 26.8 | 26.5 |

| C7 (Cyclohexyl CH₂) | 26.1 | 25.8 |

This data is for illustrative purposes.

Prediction of Molecular Electrostatic Potential (MEP) and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity. It is calculated using methods like Density Functional Theory (DFT) to map the electrostatic potential onto the electron density surface of the molecule. mdpi.com This map helps in identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

In an MEP map, different colors represent different values of electrostatic potential. Typically:

Red indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to attack by electrophiles.

Blue indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to attack by nucleophiles.

Green represents areas of neutral or zero potential.

For N-(Cyclohexylmethyl)-N-ethylethanamine, the primary reactive site can be predicted by analyzing its structure. The tertiary nitrogen atom possesses a lone pair of electrons, making it the most electron-rich part of the molecule. Consequently, the MEP map would show a region of strong negative potential (red) localized around this nitrogen atom. This site is the most probable location for interactions with electrophiles or for protonation. Conversely, the hydrogen atoms of the cyclohexyl and ethyl groups would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles.

Table 1: Predicted MEP Reactive Sites for N-(Cyclohexylmethyl)-N-ethylethanamine

| Molecular Region | Predicted MEP Color | Potential Reactivity |

|---|---|---|

| Nitrogen Atom (Lone Pair) | Red | Electrophilic Attack / Protonation |

| Hydrogens on Alkyl Groups | Blue | Nucleophilic Interaction |

In Silico Screening and High-Throughput Computational Analysis

In silico screening and high-throughput computational analysis are methods used to evaluate large virtual libraries of chemical compounds for specific properties or activities. This approach significantly accelerates the discovery process by prioritizing a smaller number of promising candidates for physical synthesis and testing.

For a compound like N-(Cyclohexylmethyl)-N-ethylethanamine, these techniques could be applied in various contexts:

Solvent Discovery: Tertiary amines are widely investigated as solvents for carbon capture. researchgate.netosti.gov A high-throughput screening could assess a library of similar amines, including N-(Cyclohexylmethyl)-N-ethylethanamine, for properties like CO2 absorption capacity, reaction kinetics, and regeneration energy. This involves calculating molecular descriptors for each compound and using Quantitative Structure-Property Relationship (QSPR) models to predict their performance. researchgate.net

Drug Discovery: Virtual screening can be used to dock a library of compounds against a biological target, such as an enzyme active site. For instance, amines are known to interact with targets like monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases. mdpi.com In silico methods could predict the binding affinity of N-(Cyclohexylmethyl)-N-ethylethanamine to such targets.

The general workflow for such an analysis involves several steps, from library preparation to data analysis, allowing for the rapid assessment of thousands or even millions of molecules.

Table 2: Illustrative High-Throughput Screening Workflow

| Step | Description | Computational Tools Used |

|---|---|---|

| 1. Library Generation | Create a virtual database of tertiary amines with varied alkyl and cycloalkyl groups. | Chemical structure generators, databases (e.g., ZINC). |

| 2. Conformer Generation | Generate stable 3D conformations for each molecule in the library. | Molecular mechanics software (e.g., RDKit, Open Babel). |

| 3. Descriptor Calculation | Compute a set of relevant physicochemical and structural properties (e.g., molecular weight, pKa, polar surface area). | QSPR software, DFT calculation packages. |

| 4. Predictive Modeling | Use a pre-existing or newly developed model (e.g., QSPR, docking simulation) to predict the target property (e.g., CO2 absorption rate, binding affinity). | Docking software (e.g., AutoDock), statistical modeling tools. |

| 5. Hit Identification | Rank the molecules based on their predicted performance and select top candidates for further study. | Data analysis and visualization software. |

Application of Artificial Intelligence and Machine Learning in Predicting Molecular Behavior

Artificial intelligence (AI) and machine learning (ML) are revolutionizing computational chemistry by enabling the prediction of complex molecular behaviors from chemical structure data. neurips.ccresearchgate.net For amines, ML models have been successfully developed to predict a range of properties, including reactivity and stability. acs.orgnih.gov

Studies on various classes of amines have shown that ML algorithms can establish strong correlations between chemical structure and properties like oxidative degradation rates. nih.govacs.org These models are trained on datasets where experimental outcomes are known for a diverse set of amines. The models learn the intricate relationships between molecular features (descriptors) and the observed behavior.

Key findings from ML studies on amines that are relevant to N-(Cyclohexylmethyl)-N-ethylethanamine include:

Effect of Structure: Amines with cyclic structures, like the cyclohexyl group in N-(Cyclohexylmethyl)-N-ethylethanamine, have been shown to have lower oxidative degradation rates compared to some non-cyclic analogues. nih.govacs.org

Influence of Alkyl Chains: Longer alkyl chains can also decrease degradation rates due to steric hindrance and electronic effects. nih.govacs.org

Predictive Descriptors: The accuracy of ML models relies on the selection of appropriate molecular descriptors. For amines, important descriptors often include calculated properties such as pKa values, dipole moments, average local ionization energy (ALIE), and Hirshfeld charges, as well as topological and steric parameters. acs.orgnih.gov

Various ML algorithms, from multiple linear regression to more complex deep learning models like CatBoost, have been employed to create these predictive tools, often achieving high accuracy (R² values > 0.85) in predicting experimental data. nih.govacs.org

Table 3: Machine Learning Applications in Amine Chemistry

| Machine Learning Model | Application Area | Key Molecular Descriptors Used |

|---|---|---|

| Multiple Linear Regression | Predicting oxidative degradation rates of amines. | Dipole moment, pKa value, topology descriptors. nih.gov |

| CatBoost Regression | Improving the prediction of amine degradation rates. | Structural features (e.g., number of amino/hydroxyl groups, chain length). nih.govacs.org |

| Stacked Ensemble Model | Predicting reaction equilibrium constants with high accuracy. | Average local ionization energy (ALIE), Hirshfeld charge, electronic distribution features. acs.org |

Derivatization and Transformational Chemistry of N Cyclohexylmethyl N Ethylethanamine

Synthesis of Novel N-(Cyclohexylmethyl)-N-ethylethanamine Analogues and Derivatives

The synthesis of novel analogues and derivatives of N-(Cyclohexylmethyl)-N-ethylethanamine can be achieved through various synthetic routes, primarily involving the modification of the core amine structure or the cyclohexyl ring. While specific examples starting directly from N-(Cyclohexylmethyl)-N-ethylethanamine are not extensively documented in publicly available literature, analogous syntheses with similar tertiary amines provide a roadmap for potential derivatization pathways.

One common approach involves the quaternization of the tertiary amine. This can be achieved by reacting N-(Cyclohexylmethyl)-N-ethylethanamine with various alkyl halides to form quaternary ammonium (B1175870) salts. These salts can exhibit different properties and biological activities compared to the parent amine. For instance, the synthesis of a series of novel quaternary ammonium salts (QASs) containing a camphene moiety has been reported, starting from camphene and involving a quaternarization step with different organic tertiary amines. nih.gov This methodology could be adapted to synthesize a range of N-(Cyclohexylmethyl)-N,N-diethyl-N-alkylammonium halides.

Another strategy for creating novel analogues is through N-dealkylation followed by re-alkylation with different functional groups. General methods for the N-dealkylation of tertiary amines are well-established and can provide access to the corresponding secondary amine, N-ethyl-cyclohexanemethanamine, which can then be reacted with a variety of electrophiles to introduce new substituents on the nitrogen atom.

Functionalization Strategies for the Cyclohexylmethyl Substituent

The cyclohexylmethyl group offers several avenues for functionalization, allowing for the introduction of various chemical moieties to alter the compound's physical and chemical properties.

A key strategy for functionalizing the cyclohexyl ring is through C–H bond activation. Modern synthetic methods enable the direct functionalization of otherwise inert C-H bonds. A graphical review of diverse methods for the C–H functionalization of unprotected cyclic amines highlights several potential strategies that could be applied to the cyclohexyl ring of N-(Cyclohexylmethyl)-N-ethylethanamine. nih.gov These methods often employ transition metal catalysts to achieve site-selective functionalization, such as arylation, alkylation, or oxidation, at specific positions on the cyclohexane (B81311) ring. thieme-connect.com

Furthermore, the synthesis of cyclohexyl-substituted β-haloamines and their subsequent reactions provides a pathway for introducing functionality. These intermediates can undergo nucleophilic substitution reactions to introduce a variety of functional groups onto the cyclohexyl ring.

Chemical Modifications of the Diethylamine (B46881) Core

The diethylamine core of N-(Cyclohexylmethyl)-N-ethylethanamine is a primary site for chemical modification, offering routes to a variety of derivatives with altered reactivity and properties.

N-Oxide Formation: One of the most common transformations of tertiary amines is their oxidation to N-oxides. The synthesis of (Cyclohexylmethyl)dimethylamine N-Oxide has been reported, which is a closely related analogue. thieme-connect.dethieme-connect.de This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). nih.gov The resulting N-oxides are versatile intermediates that can be used in a range of synthetic applications. asianpubs.orgmdpi.com

Quaternary Ammonium Salt Formation: As mentioned previously, the nitrogen atom can be readily alkylated to form quaternary ammonium salts. The reaction with excess methyl iodide, a process known as exhaustive methylation, is a classic example. wikipedia.orgbyjus.com These salts can serve as precursors for Hofmann elimination reactions.

Hofmann Elimination: Quaternary ammonium hydroxides derived from N-(Cyclohexylmethyl)-N-ethylethanamine can undergo Hofmann elimination upon heating. This reaction results in the formation of an alkene and the corresponding tertiary amine. wikipedia.orgbyjus.comchemistrysteps.comlibretexts.orgtcichemicals.com The regioselectivity of this elimination generally follows the Hofmann rule, favoring the formation of the least substituted alkene. byjus.com

Stereochemical Control and Diastereoselectivity in Derivatization Reactions

Controlling the stereochemistry during the derivatization of N-(Cyclohexylmethyl)-N-ethylethanamine is crucial for the synthesis of chiral molecules with specific biological activities. While literature specifically detailing stereoselective reactions on this compound is limited, general principles of asymmetric synthesis can be applied.

The asymmetric synthesis of chiral amines and their derivatives often relies on the use of chiral catalysts or auxiliaries. For instance, the design and stereoselective preparation of new classes of chiral olefin metathesis catalysts have been reported for the enantioselective synthesis of complex molecules. nih.gov Such catalysts could potentially be employed in reactions involving the cyclohexyl ring of N-(Cyclohexylmethyl)-N-ethylethanamine derivatives.

Furthermore, the asymmetric synthesis of bulky N-cyclopropylmethyl-1-aryl-1-phenylmethylamines has been achieved using engineered imine reductases, demonstrating the potential of biocatalysis in controlling stereochemistry in the synthesis of complex amines. nih.gov Similar enzymatic approaches could be explored for the stereoselective functionalization of N-(Cyclohexylmethyl)-N-ethylethanamine. The synthesis of pinane-based chiral aminodiols and their application as catalysts in the asymmetric addition of diethylzinc to aldehydes also showcases the use of chiral ligands to induce stereoselectivity. mdpi.com

Ring-Opening and Ring-Closing Reactions Involving Cyclohexyl or Amine Moieties

The cyclohexyl ring of N-(Cyclohexylmethyl)-N-ethylethanamine can participate in ring-opening reactions, particularly through metathesis pathways. Ring-opening metathesis polymerization (ROMP) of cyclohexene and its derivatives is a known process, although cyclohexene itself has low ring strain, making its polymerization challenging. nih.govnih.govyoutube.comrsc.orgresearchgate.net Functionalization of the cyclohexyl ring to introduce strain or specific reactive sites could facilitate ring-opening reactions.

Advanced Applications of N Cyclohexylmethyl N Ethylethanamine in Chemical Synthesis

Utilization as an Organic Building Block in Complex Molecular Architectures

Organic building blocks are foundational molecules that chemists utilize to construct larger, more complex molecular structures. wikipedia.orgnih.gov These components are strategically designed with specific functional groups and stereochemistry to be incorporated into target molecules such as pharmaceuticals, agrochemicals, and advanced materials. The structure of N-(Cyclohexylmethyl)-N-ethylethanamine, featuring a reactive tertiary amine functional group and a non-polar cyclohexyl moiety, positions it as a potential building block in the synthesis of complex molecular architectures.

The tertiary amine can serve as a key reaction site for a variety of chemical transformations. For instance, it can be quaternized to form ammonium (B1175870) salts, which can act as phase-transfer catalysts or ionic liquids. The nitrogen atom can also be oxidized to form N-oxides, which are useful intermediates in organic synthesis. Furthermore, the cyclohexyl group provides a lipophilic and sterically demanding component, which can be advantageous in designing molecules that require specific solubility profiles or that aim to control intermolecular interactions through steric effects.

Role as a Ligand in Organometallic and Asymmetric Catalysis

Tertiary amines are widely employed as ligands in organometallic chemistry, where they coordinate to metal centers and modulate their catalytic activity. The electronic and steric properties of the amine ligand are crucial in determining the outcome of the catalyzed reaction, including its rate, selectivity, and efficiency. The bulky nature of the cyclohexylmethyl group in N-(Cyclohexylmethyl)-N-ethylethanamine suggests that it could function as a sterically demanding ligand.

In organometallic catalysis, such bulky ligands can be used to create a specific coordination environment around the metal center, which can lead to high selectivity in catalytic transformations. For example, in cross-coupling reactions, bulky ligands can promote reductive elimination and prevent side reactions. In polymerization catalysis, the steric profile of the ligand can influence the stereochemistry of the resulting polymer.

While there is a lack of specific studies detailing the use of N-(Cyclohexylmethyl)-N-ethylethanamine as a ligand in organometallic or asymmetric catalysis, its structural features are analogous to other bulky amines that have found utility in these areas. The development of chiral versions of this amine could also open doors for its application in asymmetric catalysis, where the ligand's chirality is transferred to the reaction products, leading to the selective formation of one enantiomer. Further research is needed to synthesize and evaluate the performance of metal complexes bearing this ligand.

Application as a Reagent or Base in Specific Organic Transformations

The steric hindrance around the nitrogen atom in N-(Cyclohexylmethyl)-N-ethylethanamine makes it a potentially useful non-nucleophilic base. Such bases are capable of abstracting protons but are too bulky to act as nucleophiles, which is a desirable property in many organic reactions where nucleophilic attack would lead to unwanted side products.

One area where sterically hindered amines are commonly used is in dehydrohalogenation reactions, an elimination reaction that removes a hydrogen halide from a substrate to form an alkene. unacademy.com In these reactions, the bulky base selectively removes a proton from the carbon atom adjacent to the halogen-bearing carbon, without competing with the elimination pathway through nucleophilic substitution. While specific examples utilizing N-(Cyclohexylmethyl)-N-ethylethanamine are not readily found, its structure is well-suited for this purpose.

The properties of this amine also bring to mind the concept of "proton sponges," which are compounds with very high basicity and low nucleophilicity due to steric hindrance. wikipedia.org While N-(Cyclohexylmethyl)-N-ethylethanamine is not a classic proton sponge like 1,8-bis(dimethylamino)naphthalene, its hindered nature could impart some of these characteristics, making it a valuable tool in reactions that are sensitive to the presence of nucleophiles.

| Potential Application | Role of N-(Cyclohexylmethyl)-N-ethylethanamine | Relevant Reaction Types |

| Non-nucleophilic Base | Proton abstraction without nucleophilic attack | Dehydrohalogenation, E2 Eliminations |

| Steric Hindrance Provider | Control of selectivity | Reactions sensitive to steric bulk |

| Proton Scavenger | Neutralization of acidic byproducts | Various acid-producing reactions |

Precursor in the Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. Tertiary amines can serve as valuable precursors in the synthesis of a variety of nitrogen-containing heterocyclic systems.

N-(Cyclohexylmethyl)-N-ethylethanamine could potentially be utilized in cyclization reactions to form new heterocyclic rings. For example, through reactions involving the functionalization of the cyclohexyl ring or the ethyl groups, followed by an intramolecular cyclization, it may be possible to construct novel heterocyclic scaffolds. The specific reaction conditions and pathways would depend on the desired target molecule.

Furthermore, the tertiary amine itself can be a key pharmacophore in biologically active molecules. The synthesis of derivatives of N-(Cyclohexylmethyl)-N-ethylethanamine could lead to new compounds with interesting pharmacological properties. The exploration of this compound as a precursor for heterocyclic synthesis represents an area with potential for the discovery of new chemical entities.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the forces holding the system together are non-covalent intermolecular forces. The self-assembly of molecules into well-defined, stable, and functional supramolecular architectures is a key area of this field.

The structure of N-(Cyclohexylmethyl)-N-ethylethanamine, with its non-polar cyclohexyl group and polar tertiary amine, gives it amphiphilic character. This property could be exploited in the design of self-assembling systems. For instance, in appropriate solvents, these molecules could aggregate to form micelles, vesicles, or other ordered structures.

Future Research Directions and Outlook for Cyclohexylmethyl Diethylamine

The exploration of N,N-disubstituted amines, such as (Cyclohexylmethyl)diethylamine, continues to open new avenues in chemical synthesis, analysis, and material science. The unique combination of a bulky cyclohexyl group and flexible ethyl chains on the nitrogen atom imparts specific properties that are of growing interest. This section outlines future research directions, focusing on novel synthetic strategies, advanced analytical methods, computational modeling, and emerging applications.

Q & A

Q. How do thermodynamic properties, such as enthalpy of clustering reactions, influence the compound’s stability?

- Methodological Answer :

- Clustering Analysis : Measure ΔrH° via ion-mobility spectrometry. For this compound, clustering with H⁺ yields ΔrH° ≈ 101 kJ/mol, indicating high gas-phase stability .

- Implications : High enthalpy favors dimer formation in concentrated solutions, affecting solubility and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。